

Diethyl 4,4-difluoroheptanedioate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Diethyl 4,4-difluoroheptanedioate**

Cat. No.: **B1313080**

[Get Quote](#)

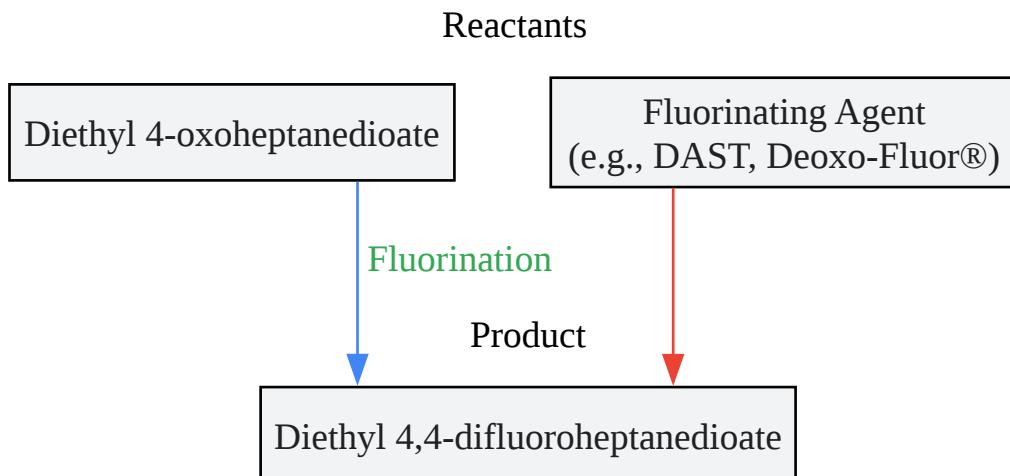
For researchers, scientists, and drug development professionals, **Diethyl 4,4-difluoroheptanedioate** emerges as a valuable fluorinated building block in organic synthesis. This technical guide provides an in-depth overview of its pricing, synthesis, and burgeoning applications in medicinal chemistry, offering a critical resource for leveraging this compound in innovative research and development projects.

Introduction

Diethyl 4,4-difluoroheptanedioate (CAS No. 22515-16-8), also known as diethyl 4,4-difluoropimelate, is a gem-difluorinated diester that is gaining traction in the fields of pharmaceutical and agrochemical synthesis. The introduction of the difluoromethylene group can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, **Diethyl 4,4-difluoroheptanedioate** serves as a key intermediate for the synthesis of complex and novel bioactive molecules.

Pricing and Availability

The price of **Diethyl 4,4-difluoroheptanedioate** can vary depending on the supplier, purity, and quantity purchased. A summary of pricing from various suppliers is provided below to facilitate procurement decisions.


Supplier	Quantity	Price (USD)	Purity	Notes
Thermo Scientific Chemicals	1 g	\$247.14	97%	-
Xidian Reagent	1 g	¥323 (~\$45)	≥97%	In stock
Matrix Scientific	-	Request Quote	-	Out of stock
Conier Chem & Pharma	-	Request Quote	-	-
P&S Chemicals	-	Request Quote	-	-
Santa Cruz Biotechnology	-	Request Quote	-	For research use only

Synthesis and Experimental Protocols

While detailed, peer-reviewed synthesis protocols for **Diethyl 4,4-difluoroheptanedioate** are not abundantly available in the public domain, a general synthetic approach involves the reaction of pimelic acid with a suitable difluorinating agent.

General Synthesis Pathway:

The synthesis of **Diethyl 4,4-difluoroheptanedioate** can be conceptualized as a multi-step process, starting from a readily available precursor like diethyl 4-oxoheptanedioate.

[Click to download full resolution via product page](#)

A conceptual diagram of the synthesis of **Diethyl 4,4-difluoroheptanedioate**.

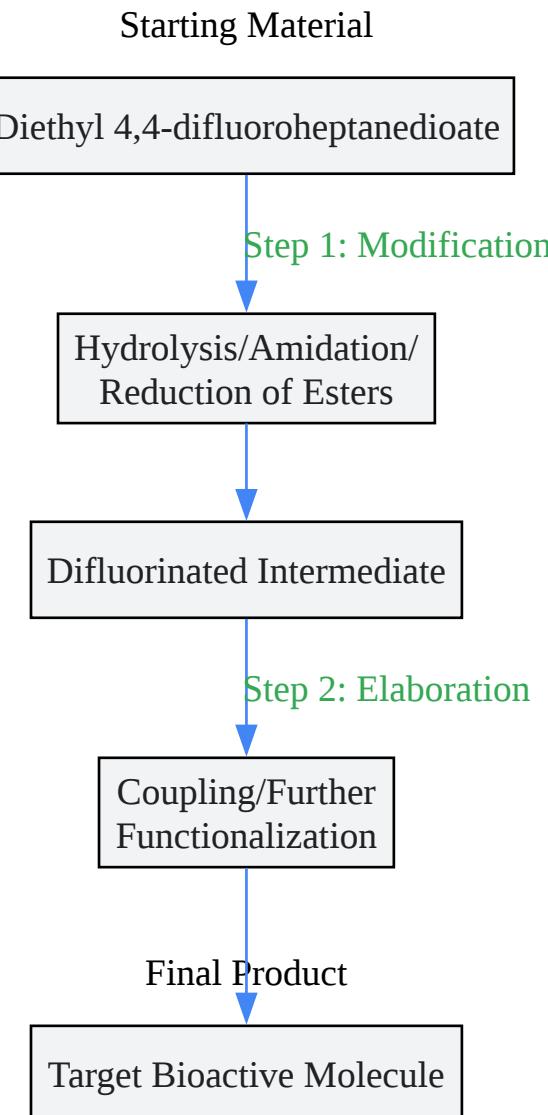
Hypothetical Experimental Protocol (based on general fluorination reactions):

Disclaimer: This is a generalized protocol and requires optimization and validation in a laboratory setting.

- Reaction Setup: To a solution of diethyl 4-oxoheptanedioate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) in a fluorinated polyethylene vessel, cooled to -78°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or (bis(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor®) (2-3 equivalents) dropwise.
- Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0°C. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **Diethyl 4,4-difluoroheptanedioate**.

Applications in Drug Development


The gem-difluoromethylene group is a bioisostere of a carbonyl group, an ether oxygen, or a methylene group, and its incorporation can lead to improved pharmacological profiles. **Diethyl 4,4-difluoroheptanedioate** serves as a versatile building block for introducing this moiety into target molecules.

Role as a Synthetic Intermediate:

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^[1] The two ester functionalities provide reactive handles for a variety of chemical transformations, such as hydrolysis, amidation, and reduction, allowing for the elongation of the carbon chain and the introduction of diverse functional groups.

Workflow for Utilization in Synthesis:

The general workflow for incorporating **Diethyl 4,4-difluoroheptanedioate** into a larger molecule is depicted below.

[Click to download full resolution via product page](#)

General workflow for the application of **Diethyl 4,4-difluoroheptanedioate**.

While specific examples of marketed drugs synthesized directly from **Diethyl 4,4-difluoroheptanedioate** are not readily found in publicly available literature, the strategic importance of gem-difluorinated building blocks in medicinal chemistry is well-established. The presence of the difluoromethylene group can enhance metabolic stability by blocking sites of oxidation, and its electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, thereby affecting drug-receptor interactions.

Due to the proprietary nature of drug discovery and development, the precise signaling pathways and experimental workflows for compounds derived from **Diethyl 4,4-difluoroheptanedioate** are often not disclosed until later stages of clinical development. Researchers utilizing this building block are encouraged to perform their own biological assays to elucidate the mechanism of action of their novel compounds.

Conclusion

Diethyl 4,4-difluoroheptanedioate is a promising synthetic intermediate for the introduction of the valuable gem-difluoromethylene moiety into new chemical entities. Its commercial availability, coupled with the potential for this functional group to impart favorable pharmacological properties, makes it a compound of significant interest for researchers in drug discovery and medicinal chemistry. Further exploration of its applications is expected to yield novel candidates for a variety of therapeutic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION - Patent 1125924 [data.epo.org]
- To cite this document: BenchChem. [Diethyl 4,4-difluoroheptanedioate: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313080#diethyl-4-4-difluoroheptanedioate-price-per-gram>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com